

# Assessing 11 $\beta$ -HSD1 Enzyme Activity Through Urinary Steroid Profiling: An Application Note

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## Compound of Interest

Compound Name: *Beta-Cortol*

Cat. No.: *B145528*

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## Introduction

The enzyme 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1) plays a crucial role in modulating local glucocorticoid availability by converting inactive cortisone to active cortisol within tissues like the liver and adipose tissue.[1][2] Dysregulation of 11 $\beta$ -HSD1 activity is implicated in various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, making it a significant therapeutic target.[3][4]

Assessing the in vivo activity of 11 $\beta$ -HSD1 is essential for understanding its physiological role and for the development of selective inhibitors. A non-invasive and robust method for this assessment is the analysis of the urinary steroid metabolome.[5] This involves measuring the excretion products of cortisol and cortisone, including downstream metabolites like  $\beta$ -cortol. The ratio of cortisol metabolites to cortisone metabolites in a 24-hour urine sample provides a reliable index of systemic 11 $\beta$ -HSD1 activity.[6][7]

This application note provides a detailed overview of the cortisol metabolism pathway, protocols for the measurement of urinary metabolites such as  $\beta$ -cortol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidance on data interpretation for the assessment of 11 $\beta$ -HSD1 activity.

## Cortisol Metabolism Pathway

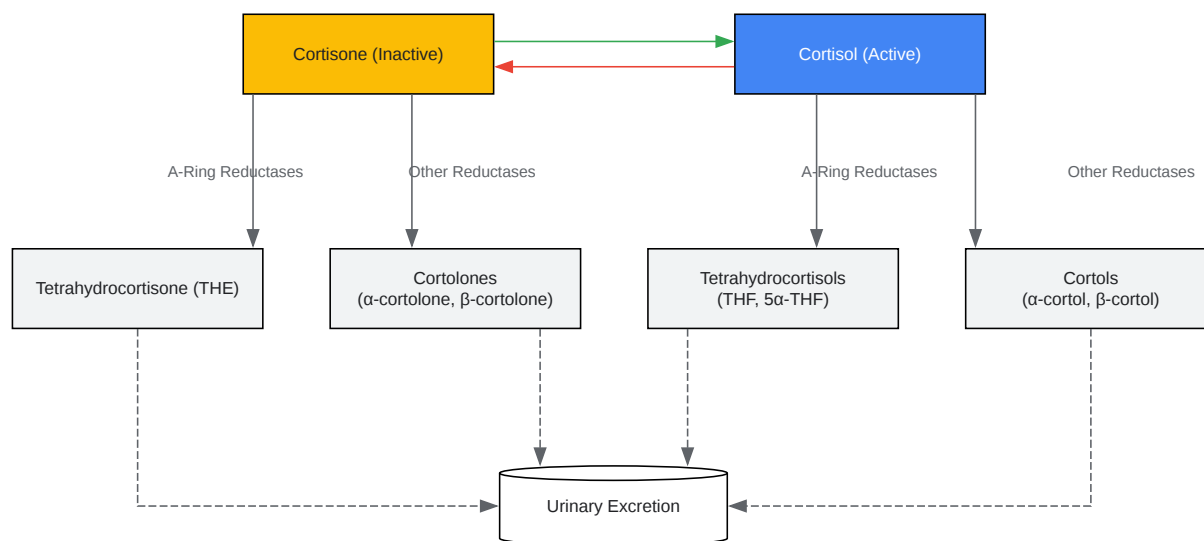
Cortisol homeostasis is tightly regulated by the activities of two key enzymes: 11 $\beta$ -HSD1 and 11 $\beta$ -HSD2.

- 11 $\beta$ -HSD1 primarily functions as a reductase, converting inactive cortisone to active cortisol. [\[4\]](#)
- 11 $\beta$ -HSD2 acts as a dehydrogenase, inactivating cortisol by converting it back to cortisone, notably in mineralocorticoid target tissues like the kidney. [\[6\]](#)

Both cortisol and cortisone are further metabolized by A-ring reductases (5 $\alpha$ -reductase and 5 $\beta$ -reductase) and other enzymes into various breakdown products that are excreted in the urine. [\[3\]](#)[\[6\]](#) These include:

- Tetrahydro-metabolites: Tetrahydrocortisol (THF), allo-Tetrahydrocortisol (5 $\alpha$ -THF), and Tetrahydrocortisone (THE).
- Cortols and Cortolones:  $\alpha$ -cortol,  $\beta$ -cortol,  $\alpha$ -cortolone, and  $\beta$ -cortolone.

The overall balance of these metabolites in urine reflects the net activity of the upstream enzymes. An increased ratio of cortisol metabolites (e.g., (THF + 5 $\alpha$ -THF)) to cortisone metabolites (e.g., THE) indicates higher 11 $\beta$ -HSD1 activity. [\[5\]](#)[\[6\]](#)

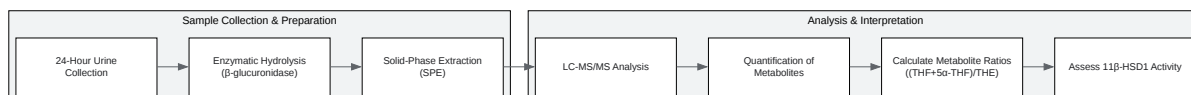


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**Diagram 1.** Simplified cortisol metabolism pathway.

## Experimental Design and Workflow

The assessment of 11 $\beta$ -HSD1 activity involves the collection of a 24-hour urine sample, followed by sample preparation to deconjugate the steroid metabolites, solid-phase extraction (SPE) for purification, and subsequent analysis by LC-MS/MS.



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**Diagram 2.** Experimental workflow for assessing 11 $\beta$ -HSD1 activity.

## Protocols

### Protocol 1: 24-Hour Urine Sample Collection

- Patient Instruction: Instruct the subject to discard the first morning void on Day 1.
- Collection: Collect all subsequent urine for the next 24 hours, including the first morning void on Day 2, in a provided container.
- Storage: The collection container should be kept refrigerated or on ice throughout the collection period.
- Processing: Upon receipt in the laboratory, measure and record the total 24-hour volume.
- Aliquoting: Mix the total volume well and transfer aliquots (e.g., 10 mL) into labeled cryovials.
- Long-term Storage: Store aliquots at -80°C until analysis.

### Protocol 2: Steroid Metabolite Quantification by LC-MS/MS

This protocol provides a general methodology. Specific parameters such as column choice, gradient, and mass transitions must be optimized for the specific LC-MS/MS system in use.[8][9][10][11]

- Sample Thawing: Thaw urine aliquots at room temperature.
- Internal Standard Addition: Add a cocktail of appropriate deuterated internal standards (e.g., d4-Cortisol) to each urine sample to correct for extraction efficiency and matrix effects.
- Enzymatic Hydrolysis:
  - To 200  $\mu$ L of urine, add 100  $\mu$ L of phosphate buffer (pH 7.0).
  - Add 10  $\mu$ L of  $\beta$ -glucuronidase from *E. coli*.

- Incubate at 37°C for 2-4 hours to deconjugate glucuronidated steroids.
- Solid-Phase Extraction (SPE):
  - Condition a C18 SPE cartridge (e.g., 96-well plate format) with methanol followed by water.
  - Load the hydrolyzed urine sample onto the cartridge.
  - Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.
  - Elute the steroids with methanol or another suitable organic solvent.
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water) for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - LC System: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7  $\mu$ m).[\[8\]](#)[\[10\]](#)
  - Mobile Phase: Employ a gradient elution using water and methanol (both typically containing 0.1% formic acid and/or 1 mM ammonium formate) at a flow rate of approximately 0.4 mL/min.[\[8\]](#)[\[10\]](#)
  - MS System: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
  - Detection: Use Multiple Reaction Monitoring (MRM) to detect and quantify each specific steroid metabolite and its corresponding internal standard.

## Data Presentation and Interpretation

The primary output for assessing enzyme activity is the ratio of cortisol metabolites to cortisone metabolites. These ratios serve as surrogate markers for the in vivo activities of 11 $\beta$ -HSD and A-ring reductase enzymes.

Table 1: Key Urinary Steroid Ratios for Enzyme Activity Assessment

Ratio	Primary Enzyme Activity Reflected	Interpretation of an Increased Ratio
(THF + 5 $\alpha$ -THF) / THE	11 $\beta$ -HSD1 (net reductase activity)	Increased conversion of cortisone to cortisol[5][6]
Cortols / Cortolones	11 $\beta$ -HSD1 (net reductase activity)	Increased conversion of cortisone to cortisol[12]
Urinary Free Cortisol / Urinary Free Cortisone (UFF/UFE)	11 $\beta$ -HSD2 (dehydrogenase activity)	Decreased inactivation of cortisol to cortisone[12]
5 $\alpha$ -THF / THF	5 $\alpha$ -Reductase vs. 5 $\beta$ -Reductase	Increased 5 $\alpha$ -reductase activity[12]

THF: Tetrahydrocortisol; 5 $\alpha$ -THF: allo-Tetrahydrocortisol; THE: Tetrahydrocortisone

## Example Application: Evaluating an 11 $\beta$ -HSD1 Inhibitor

The measurement of these urinary ratios is a powerful tool in drug development for assessing the pharmacodynamic effect of 11 $\beta$ -HSD1 inhibitors. Inhibition of the enzyme is expected to decrease the ratio of cortisol metabolites to cortisone metabolites.

Table 2: Effect of the 11 $\beta$ -HSD Inhibitor Carbenoxolone (CBX) on Urinary Steroid Metabolite Ratios in Healthy Males (n=7)[12]

Metabolite Ratio	Baseline (Mean $\pm$ SEM)	After 72 hrs CBX Treatment (Mean $\pm$ SEM)	Interpretation
(THF+5 $\alpha$ THF)/THE	0.98 $\pm$ 0.12	0.66 $\pm$ 0.15	Decrease indicates inhibition of 11 $\beta$ -HSD1 activity
UFF/UFE	0.52 $\pm$ 0.05	0.78 $\pm$ 0.05	Increase indicates inhibition of 11 $\beta$ -HSD2 activity

Data adapted from Andrews et al., 2003. This study demonstrates that CBX, a non-selective inhibitor, impacts both 11 $\beta$ -HSD1 and 11 $\beta$ -HSD2, as reflected in the respective urinary metabolite ratios.[\[12\]](#) A selective 11 $\beta$ -HSD1 inhibitor would be expected to significantly decrease the (THF+5 $\alpha$ THF)/THE ratio with minimal effect on the UFF/UFE ratio.[\[2\]](#)

## Summary and Applications

The quantification of urinary cortisol metabolites, including  $\beta$ -cortol, by LC-MS/MS provides a robust and non-invasive method for assessing systemic 11 $\beta$ -HSD1 activity.

Key Applications Include:

- Pharmacodynamic Biomarkers: Evaluating the efficacy and selectivity of novel 11 $\beta$ -HSD1 inhibitors in clinical trials.[\[13\]](#)[\[14\]](#)
- Clinical Research: Investigating the role of glucocorticoid dysregulation in metabolic diseases, such as obesity, metabolic syndrome, and polycystic ovary syndrome (PCOS).[\[15\]](#)
- Diagnostics: Aiding in the diagnosis of conditions characterized by altered cortisol metabolism, such as Apparent Mineralocorticoid Excess (AME) and adrenal tumors.[\[9\]](#)[\[16\]](#)

This methodology offers a powerful tool for researchers and drug developers to probe the complexities of glucocorticoid action and develop targeted therapies for a range of metabolic and endocrine disorders.

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